molecular formula C13H13N3O2 B15167585 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione CAS No. 876408-66-1

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione

Cat. No.: B15167585
CAS No.: 876408-66-1
M. Wt: 243.26 g/mol
InChI Key: PFXNYYYODWNGEO-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring fused with an indene moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione typically involves the condensation of 2,3-dihydro-1H-inden-1-amine with a pyrimidine derivative under controlled conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is unique due to its specific combination of the indene and pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

876408-66-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H13N3O2/c17-12-7-11(15-13(18)16-12)14-10-6-5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H3,14,15,16,17,18)

InChI Key

PFXNYYYODWNGEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=CC(=O)NC(=O)N3

Origin of Product

United States

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